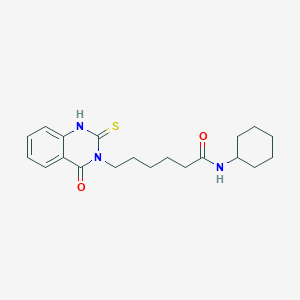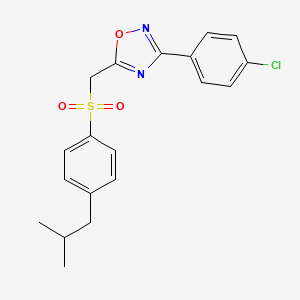![molecular formula C10H11F3N2OS B2371727 6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone CAS No. 439111-13-4](/img/structure/B2371727.png)
6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone is a chemical compound that is widely used in scientific research. The compound is a member of the pyrimidinone family, which is known for its diverse range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The synthesis of novel pyrimidinones, including structures similar to 6-ethyl-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-4(3H)-pyrimidinone, has been explored due to their inherent biological activities, suggesting potential pharmaceutical or agrochemical applications. For instance, the synthesis of various 2-diethylamino-6-methyl-4(3H)-pyrimidinones has been reported, highlighting the importance of pyrimidinones in natural compound chemistry and their potential as fungicides (Craciun et al., 1998).
Antimicrobial Activity
Pyrimidinones have been studied for their antimicrobial properties. A study on 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, a compound with a similar structure, showed significant activity against various microbial strains including S. aureus and B. cereus (Attia et al., 2014).
Cytotoxic Activity
Research into pyrimidinone derivatives has extended into exploring their cytotoxic properties. The synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives, for instance, led to compounds with notable cytotoxic effects against cancer cell lines, highlighting the potential of these compounds in cancer research (Stolarczyk et al., 2018).
Crystal and Molecular Structure Analysis
The crystal and molecular structures of pyrimidinones have been extensively studied to understand their chemical behavior. This includes the examination of their tautomeric forms and intermolecular interactions, which are critical for their biological activity (Craciun et al., 1998).
Large Scale Synthesis
Efficient synthesis methods for pyrimidinones, including 6-ethyl-4(3H)-pyrimidinone, have been developed to facilitate their use in various applications. These methods focus on optimizing yield and simplifying production processes (Butters, 1992).
Antiviral Activity
The potential of pyrimidinone derivatives in antiviral applications has been explored. For instance, certain derivatives have shown anti-Rubella activity, further underscoring the versatility of these compounds in pharmaceutical research (Saladino et al., 2002).
Eigenschaften
IUPAC Name |
4-ethyl-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2OS/c1-2-6-5-8(16)15-10(14-6)17-4-3-7(11)9(12)13/h5H,2-4H2,1H3,(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGQZLJJCCUFER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCCC(=C(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Benzenesulfinyl)ethyl]-6-chloropyridine-2-carboxamide](/img/structure/B2371644.png)
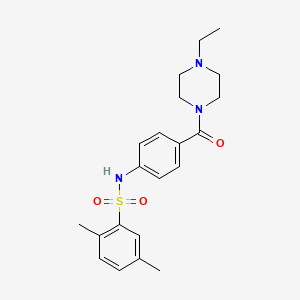
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2371649.png)
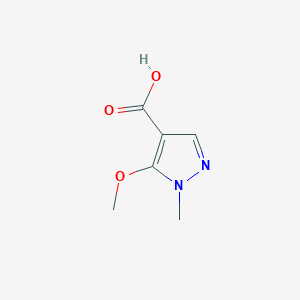
![N-(2-(6-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2371651.png)
![(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2371652.png)
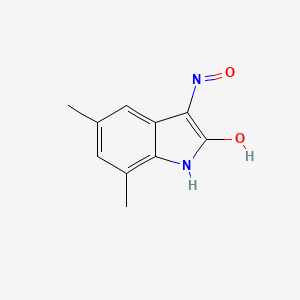


![8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B2371657.png)
![methyl 2-[3-cyano-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2371660.png)
![(2Z)-2-[(2-bromophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one](/img/structure/B2371664.png)
